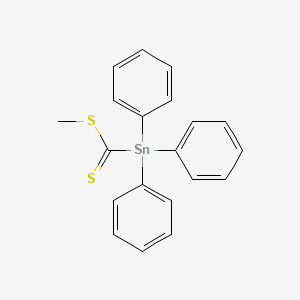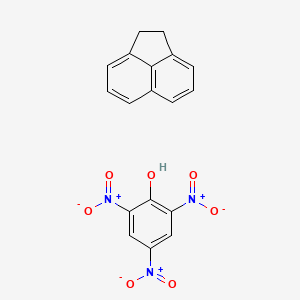
Acenaphthene, monopicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthene, monopicrate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . Acenaphthene is a white crystalline solid with the molecular formula C12H10 . The monopicrate derivative involves the addition of a picrate group, which is a nitro-substituted phenol, to the acenaphthene molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of acenaphthene, monopicrate typically involves the nitration of acenaphthene followed by the reaction with picric acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitroacenaphthene is then reacted with picric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Acenaphthene, monopicrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Acenaphthoquinone.
Reduction: Amino derivatives of acenaphthene.
Substitution: Various substituted acenaphthene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Acenaphthene, monopicrate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acenaphthene, monopicrate involves its interaction with various molecular targets and pathways. The picrate group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can result in cell damage and apoptosis, making this compound a potential candidate for anticancer therapy . Additionally, the compound’s ability to form complexes with metal ions enhances its catalytic activity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Acenaphthoquinone: An oxidized derivative of acenaphthene with similar chemical properties.
Acenaphthylene: A related PAH with a similar structure but different reactivity.
Naphthalene: A simpler PAH with two fused benzene rings, lacking the ethylene bridge present in acenaphthene.
Uniqueness: Acenaphthene, monopicrate is unique due to the presence of the picrate group, which imparts distinct redox properties and enhances its reactivity in various chemical and biological processes. The combination of the acenaphthene core and the picrate moiety makes it a versatile compound with diverse applications in research and industry.
Propriétés
Numéro CAS |
5892-42-2 |
|---|---|
Formule moléculaire |
C18H13N3O7 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H |
Clé InChI |
ISHOGBQUWROIFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


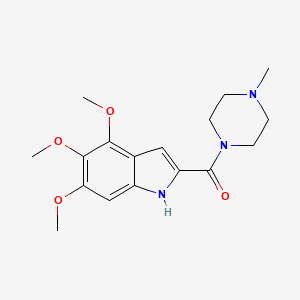
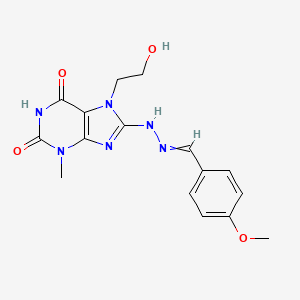
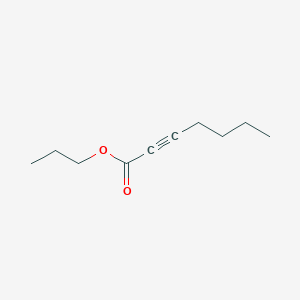
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
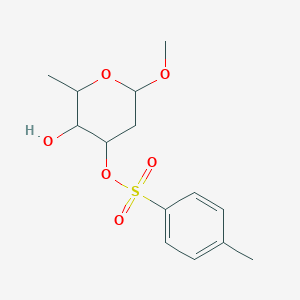
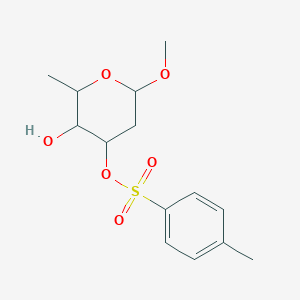
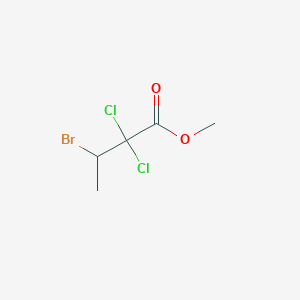
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
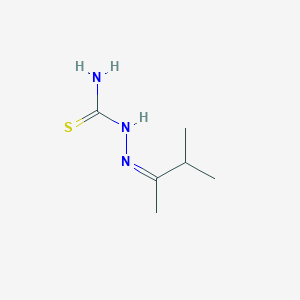
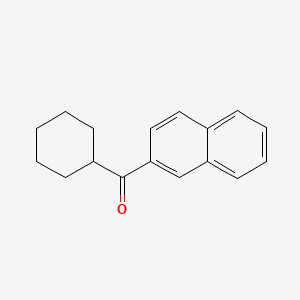
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
